molecular formula C13H13ClN2O3S B2914599 2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 131213-48-4

2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2914599
CAS No.: 131213-48-4
M. Wt: 312.77
InChI Key: XZJLBJDCLPUMNG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, a chloroacetamide group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2,4-dimethoxyphenyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation may produce a sulfoxide or sulfone derivative .

Scientific Research Applications

2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring and the dimethoxyphenyl moiety, which contribute to its distinct chemical properties and potential biological activities. These structural features differentiate it from other similar compounds and may enhance its reactivity and specificity in various applications .

Properties

IUPAC Name

2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-18-8-3-4-9(11(5-8)19-2)10-7-20-13(15-10)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJLBJDCLPUMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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